molecular formula C19H20N2O4S B2560752 4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034248-04-7

4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2560752
CAS RN: 2034248-04-7
M. Wt: 372.44
InChI Key: QFQMBFVOJYVGQC-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "compound X" in the scientific literature.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists Methylbenzenesulfonamide has garnered interest for its active groups like pyridine, benzenesulfonyl, and bromine atom. These small molecular antagonists can be leveraged for targeting preparations in HIV-1 infection prevention. The synthesis process involves multiple intermediates and the compounds show potential as drug development candidates (Cheng De-ju, 2015).

Anticancer Properties of Novel Compounds The compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-yli-dene)-4-methylbenzenesulfonamide has shown anticancer properties. Its structure, characterized by X-ray diffraction, exhibits space group P21/c with notable dimensions and a final R = 0.033 and wR = 0.062 for observed reflections. This indicates its potential in medicinal chemistry (Zhang et al., 2010).

Biological Activity in Agriculture Polysubstituted pyridine derivatives like α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide 4a and others were synthesized and showed fungicidal and herbicidal activities. This highlights their potential in agricultural applications (Li Zheng & W. Su, 2005).

Anticancer and Antimicrobial Properties

Targeting Topoisomerases in Cancer Therapy Novel terpyridine-skeleton molecules with benzo[4,5]furo[3,2-b]pyridine and chromeno[4,3-b]pyridine cores were found to inhibit topoisomerases and induce apoptosis in human breast cancer cells. These compounds also inhibited tumor growth in xenografted mice, showing their potential as anticancer agents (Hanbyeol Kwon et al., 2015).

Microwave-assisted Synthesis and Anticancer Evaluation Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules led to compounds showing good anticancer activity against various human cancer cell lines, emphasizing their potential in anticancer drug development (Anuj Kumar et al., 2015).

Bioactivity and Chemical Properties

Bifunctional Oligo-α-aminopyridines and Copper(II) Complexes The synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes were explored. The complex structures and their geometries were detailed, suggesting applications in catalysis and material science (H. Hasan et al., 2003).

Corrosion Inhibition Efficiency of Piperidine Derivatives Quantum chemical and molecular dynamic simulation studies on piperidine derivatives like FMPPDBS, FMPPNBS, and FMPPMBS revealed their adsorption and corrosion inhibition properties on iron, highlighting their potential in material science and corrosion prevention (S. Kaya et al., 2016).

properties

IUPAC Name

4-ethoxy-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-24-18-7-6-16(11-14(18)2)26(22,23)21-13-15-8-9-20-17(12-15)19-5-4-10-25-19/h4-12,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQMBFVOJYVGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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